molecular formula C12H12N2OS B1482253 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098016-26-1

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1482253
CAS No.: 2098016-26-1
M. Wt: 232.3 g/mol
InChI Key: BKKMWPSLDHYZGI-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound featuring a pyrazole ring substituted with a cyclopropyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropyl and thiophene substituents. The final step involves the formation of the acetaldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanol.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings suggests potential interactions with aromatic binding sites, while the aldehyde group may form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(thiophen-3-yl)-1H-pyrazole: Lacks the cyclopropyl and acetaldehyde substituents.

Uniqueness

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a pyrazole ring and a thiophene ring, along with the cyclopropyl and aldehyde groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-5-4-14-12(9-1-2-9)7-11(13-14)10-3-6-16-8-10/h3,5-9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKMWPSLDHYZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

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